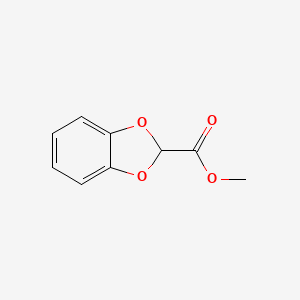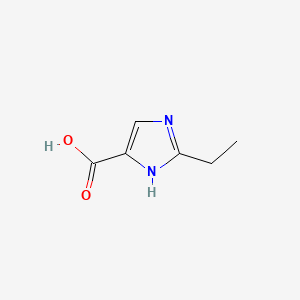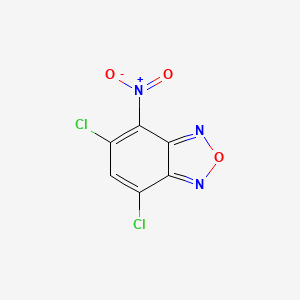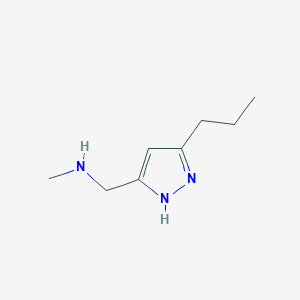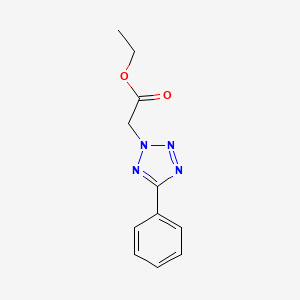
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a chemical compound with the molecular formula C11H12N4O2 . It is also known by other names such as ethyl 2-(5-phenyltetrazol-2-yl)acetate and ethyl 2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)acetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate consists of a tetrazole ring attached to a phenyl group and an ethyl acetate group . The InChI code for this compound is1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate has a molecular weight of 232.24 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 232.09602564 g/mol . The topological polar surface area is 69.9 Ų . It has a heavy atom count of 17 . The compound is a solid with a melting point of 83 - 85 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate has been studied for its potential in antimicrobial applications. In research conducted by Mohite and Bhaskar (2010), the compound was synthesized and screened for antimicrobial activity, demonstrating promising results against bacterial and fungal strains (Mohite & Bhaskar, 2010).
Synthesis of 5-Aryl-1,3,4-Oxadiazolyl-2-Acetic Acids
The compound has been utilized in the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, which have potential applications in anti-inflammatory and analgesic activities. Janda (2001) described a method involving the acylation of ethyl (1H-tetrazol-5-yl)acetate, highlighting the compound's role in the synthesis of biologically active substances (Janda, 2001).
Synthesis of Indole Moiety Bearing-Tetrazole Derivatives
Muralikrishna et al. (2014) utilized ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate in the synthesis of indole moiety bearing-tetrazole derivatives. These derivatives were characterized and their antimicrobial activity was evaluated, underscoring the compound's role in developing new antimicrobial agents (Muralikrishna et al., 2014).
Antinociceptive Activity
Rajasekaran and Thampi (2005) explored the antinociceptive (pain-relieving) activity of derivatives of ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. Their findings suggest potential applications in developing new pain-relieving drugs (Rajasekaran & Thampi, 2005).
Safety And Hazards
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
While specific future directions for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate are not mentioned in the search results, related compounds are thought to play an important role in inflammatory diseases . Therefore, inhibitors of this enzyme could lead to new therapeutics for the treatment of inflammation-related diseases .
Eigenschaften
IUPAC Name |
ethyl 2-(5-phenyltetrazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJMSNEZPPNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342565 | |
| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate | |
CAS RN |
21054-65-9 | |
| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




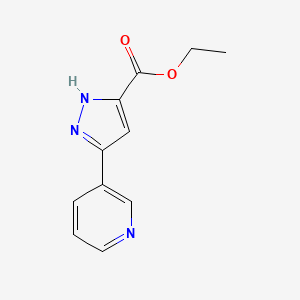

![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)



